3-(3,3-Difluorocyclobutyl)aniline hydrochloride
CAS No.: 2378501-41-6
Cat. No.: VC6438545
Molecular Formula: C10H12ClF2N
Molecular Weight: 219.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2378501-41-6 |
---|---|
Molecular Formula | C10H12ClF2N |
Molecular Weight | 219.66 |
IUPAC Name | 3-(3,3-difluorocyclobutyl)aniline;hydrochloride |
Standard InChI | InChI=1S/C10H11F2N.ClH/c11-10(12)5-8(6-10)7-2-1-3-9(13)4-7;/h1-4,8H,5-6,13H2;1H |
Standard InChI Key | TWXOVMPWMXUXJN-UHFFFAOYSA-N |
SMILES | C1C(CC1(F)F)C2=CC(=CC=C2)N.Cl |
Introduction
Structural Characteristics and Nomenclature
3-(3,3-Difluorocyclobutyl)aniline hydrochloride consists of a cyclobutane ring substituted with two fluorine atoms at the 3-position, attached to an aniline moiety at the benzene ring’s meta position. The hydrochloride salt enhances solubility and stability, a common formulation choice for amine-containing pharmaceuticals .
Molecular Formula and Weight
The molecular formula is C₁₀H₁₁ClF₂N, yielding a molecular weight of 218.65 g/mol (calculated using PubChem’s atomic mass data) . Comparatively, the para-substituted analog 4-(3,3-difluorocyclobutyl)aniline hydrochloride (PubChem CID 145913413) shares identical substituents but differs in regiochemistry, highlighting the importance of positional isomerism in physicochemical behavior .
Stereoelectronic Effects
The 3,3-difluorocyclobutyl group introduces significant ring strain and dipole moments due to the small cyclobutane ring and electron-withdrawing fluorines. This strain may influence conformational flexibility and intermolecular interactions, as observed in related cyclobutylamine hydrochlorides .
Synthesis and Derivative Pathways
While no direct synthesis route for 3-(3,3-difluorocyclobutyl)aniline hydrochloride is documented, analogous compounds suggest viable strategies:
Cyclobutane Ring Formation
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Photocycloaddition: [2+2] cycloaddition of fluorinated alkenes under UV light could yield the difluorocyclobutane core .
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Ring-Contraction Reactions: Fluorinated cyclohexane precursors might undergo contraction via Hofmann degradation, though yields for such methods are typically low .
Functionalization to Aniline
Introducing the aniline group likely involves:
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Buchwald-Hartwig Amination: Coupling a brominated difluorocyclobutane intermediate with ammonia or protected amines .
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Reductive Amination: Condensation of cyclobutyl ketones with nitroarenes followed by reduction (e.g., H₂/Pd-C) .
Physicochemical Properties
Pharmacological and Industrial Applications
Kinase Inhibition
Cyclobutyl-fluorinated anilines are privileged scaffolds in kinase inhibitor design. For example, the para-substituted analog CVD03535 shows nanomolar activity against EGFR mutants . Meta-substitution may alter binding pocket interactions, warranting further study.
Materials Science
Fluorinated cyclobutanes enhance thermal stability in polymers. The difluorocyclobutyl group’s rigidity could improve glass transition temperatures (Tg) in polyimides .
Research Gaps and Future Directions
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Stereoselective Synthesis: Developing enantioselective routes to access chiral 3,3-difluorocyclobutyl intermediates.
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Structure-Activity Relationships: Systematic comparison of meta- vs. para-substituted analogs in drug discovery.
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Thermal Analysis: Differential scanning calorimetry (DSC) to characterize phase transitions.
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